Superior Oral Potency and Bioavailability Profile Relative to Ondansetron
In a direct head-to-head comparison of in vivo potency and oral bioavailability, zatosetron demonstrates a markedly superior profile compared to the first-generation 5-HT3 antagonist ondansetron [1]. Zatosetron's intravenous ED50 for inhibiting 5-HT-induced bradycardia in rats was 0.9 μg/kg, versus 3.3 μg/kg for ondansetron, indicating ~3.7-fold greater potency [1]. More critically, the oral-to-intravenous ED50 ratio, a key indicator of bioavailability and oral efficacy, was 11 for zatosetron and 96 for ondansetron, highlighting a vastly superior oral profile for zatosetron [1].
| Evidence Dimension | Oral Bioavailability (Oral/I.V. ED50 Ratio) |
|---|---|
| Target Compound Data | Ratio = 11 (I.V. ED50: 0.9 μg/kg, P.O. ED50: 9.2 μg/kg) |
| Comparator Or Baseline | Ondansetron: Ratio = 96 (I.V. ED50: 3.3 μg/kg, P.O. ED50: 316 μg/kg) |
| Quantified Difference | Zatosetron's ratio is 8.7-fold lower (more favorable) than ondansetron's. |
| Conditions | Inhibition of 5-HT-induced bradycardia in anesthetized rats following oral and intravenous administration [1]. |
Why This Matters
This directly quantifies zatosetron's superior oral efficacy and bioavailability, making it the preferred research tool for studies requiring reliable and potent oral administration.
- [1] Robertson, D. W., Lacefield, W. B., Bloomquist, W., Pfeifer, W., Simon, R. L., & Cohen, M. L. (1992). Zatosetron, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships. *Journal of Medicinal Chemistry*, 35(2), 310-319. View Source
